Fmoc-L-Glu(OtBu)-MPPA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

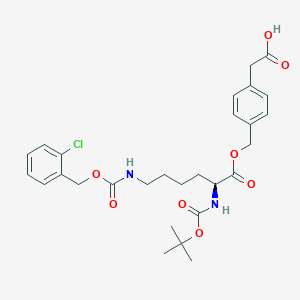

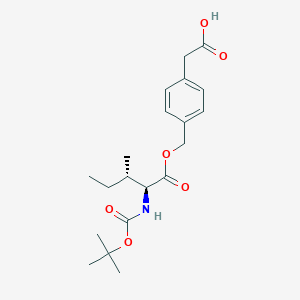

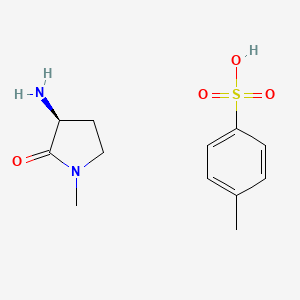

“Fmoc-L-Glu(OtBu)-MPPA” is a Fmoc derivative with an N-substituted tert-butyl ester molecule . It is a standard reagent for coupling glutamic acid into peptide sequences . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked .

Synthesis Analysis

The synthesis of “this compound” involves several steps . L-glutamic acid reacts with trimethyl chloromethyl carbonate to form L-glutamic acid trimethyl chloromethyl carbonate. This compound then reacts with tert-butanol to form Fmoc-L-glutamic acid-O-tert-butyl ester . The product is then crystallized and dried to obtain Fmoc-L-glutamic acid-O-tert-butyl ester monohydrate .

Molecular Structure Analysis

The molecular structure of “this compound” has been described with experimental and DFT techniques . The topological analysis of the compound was done to ensure that self-assembled forces (weak non-bonded contacts) existed between the chemical functionalities (carbonyl, amine, carboxylic acid, & hydroxyl) in the solution phases .

Chemical Reactions Analysis

“this compound” is widely used in peptide synthesis for the protection of amine groups . It is the standard reagent for coupling glutamic acid into peptide sequences . The chemical reactivity has been discussed in terms of Molecular electrostatic potential, FMOs, and Fukui function analyses .

Physical and Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has poor solubility in water and is insoluble in petroleum ether, but soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .

Mécanisme D'action

Target of Action

Fmoc-L-Glu(OtBu)-MPPA is a synthetic compound used in peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized . It serves as a building block in the formation of peptides, specifically those containing the glutamyl unit .

Mode of Action

The compound works by protecting the amino acid during peptide synthesis . It is a selectively protected building block that, after condensation with an appropriate amine or alcohol, can have its γ-amino and carboxy functions selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are those related to peptide synthesis . The compound is incorporated into the peptide chain during synthesis, and its protective groups are removed at the appropriate stage to allow for the continuation of the peptide chain .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or methanol, which are commonly used in peptide synthesis .

Result of Action

The result of the action of this compound is the successful incorporation of the glutamyl unit into the peptide chain . This contributes to the overall structure and function of the synthesized peptide.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of its incorporation into the peptide chain . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Orientations Futures

“Fmoc-L-Glu(OtBu)-MPPA” has potential applications in biophysical analyses, cell-based microscopic studies, and profiling of glutamate arginylation levels and interactomes in human tissue samples . It also offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

Analyse Biochimique

Biochemical Properties

Fmoc-L-Glu(OtBu)-MPPA plays a significant role in biochemical reactions. It is used as a building block in the synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. For instance, it has been used in the synthesis of novel dual agonists, highlighting its application in developing treatments for metabolic disorders .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in peptide synthesis. It has been shown to bind to semaglutide with high affinity, and it can be used to study the function of semaglutide in the cell . It influences cell function by participating in the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It is involved in the synthesis of peptides, where it forms bonds with other amino acids to create peptide chains . These chains can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable and does not degrade easily, making it suitable for long-term studies

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate the formation of peptide bonds. Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins during its involvement in peptide synthesis .

Subcellular Localization

Given its role in peptide synthesis, it is likely to be found in the cytoplasm where protein synthesis occurs

Propriétés

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO9/c1-34(2,3)44-31(38)17-16-29(32(39)42-20-22-12-14-23(15-13-22)41-19-18-30(36)37)35-33(40)43-21-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-15,28-29H,16-21H2,1-3H3,(H,35,40)(H,36,37)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXPCIYWXLZUEK-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

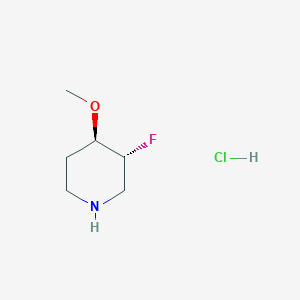

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)

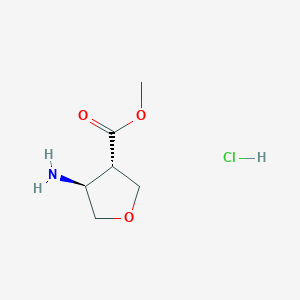

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)